molecular formula C7H9IN2O B13518124 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Cat. No.: B13518124
M. Wt: 264.06 g/mol
InChI Key: MDAOINGBFAZHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the iodination of a precursor compound. One common method involves the reaction of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Uniqueness

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C7H9IN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3

InChI Key

MDAOINGBFAZHRX-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)I)OC1

Origin of Product

United States

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